N~1~-(4-chlorobenzyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide
Overview
Description
The compound “N~1~-(4-chlorobenzyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide” is a complex organic molecule. It contains several functional groups including a chlorobenzyl group, two dimethoxyphenyl groups, a sulfonyl group, and a glycinamide group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzyl and phenyl precursors. The chlorobenzyl group could potentially be introduced via a nucleophilic aromatic substitution reaction. The dimethoxyphenyl groups could be synthesized through a Friedel-Crafts alkylation followed by a methylation . The sulfonyl group could be introduced via a sulfonation reaction, and the glycinamide group could be synthesized through an amide coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The presence of the sulfonyl group could introduce some polarity into the molecule, and the multiple aromatic rings could engage in π-π stacking interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The aromatic rings could participate in electrophilic aromatic substitution reactions, and the amide group could undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple aromatic rings would likely make it relatively non-polar and insoluble in water, but the sulfonyl and amide groups could potentially form hydrogen bonds, increasing its solubility in polar solvents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(N-(3,4-dimethoxyphenyl)sulfonyl-2,5-dimethoxyanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O7S/c1-32-19-9-11-22(33-2)21(13-19)28(16-25(29)27-15-17-5-7-18(26)8-6-17)36(30,31)20-10-12-23(34-3)24(14-20)35-4/h5-14H,15-16H2,1-4H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCQWVGTDGAZTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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